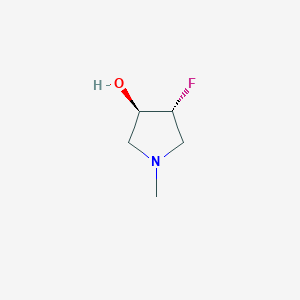

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Description

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a hydroxyl group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 1-position of the pyrrolidine ring. Its stereochemistry (3R,4R) plays a critical role in its molecular interactions, particularly in pharmaceutical contexts where enantiomeric purity often dictates biological activity.

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

(3R,4R)-4-fluoro-1-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI Key |

VDOLWAQYIDIFME-RFZPGFLSSA-N |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)F)O |

Canonical SMILES |

CN1CC(C(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Organocatalytic Approaches

A notable method uses iminium organocatalysis to construct fluorinated pyrrolidine rings with high stereocontrol. For example, the synthesis of related fluorinated pyrrolidin-2-one derivatives involves:

- Starting from substituted cinnamaldehydes or related α,β-unsaturated aldehydes.

- Performing an asymmetric Michael addition or nitroalkane addition catalyzed by chiral pyrrolidine-based organocatalysts.

- Subsequent oxidation and cyclization steps to form the pyrrolidinone ring.

- Reduction or functional group manipulation to yield the desired pyrrolidine alcohol with fluorine substitution.

This approach yields high enantiomeric ratios (e.g., 94:6 er) and good isolated yields (~60%) under mild conditions (room temperature to 0 °C).

Fluorination Techniques

Fluorination at the 4-position of the pyrrolidine ring can be introduced by:

- Electrophilic fluorination of a suitable pyrrolidine intermediate.

- Using fluorinated alkylating agents or nucleophilic fluorine sources.

- Controlling stereochemistry by starting from chiral precursors or using chiral catalysts.

Detailed Preparation Method (Example from Literature)

Step 1: Synthesis of (3R)-3-(3′,5′-Difluorophenyl)-4-nitrobutanal Intermediate

- React (E)-3-(3′,5′-difluorophenyl)prop-2-enal with nitromethane in the presence of pivalic acid, boric acid, and a chiral pyrrolidinemethanol trimethylsilyl ether catalyst.

- Solvent: THF and water mixture.

- Reaction time: 117 hours at room temperature.

- Workup: Extraction with ethyl acetate, washing with aqueous HCl, sodium bicarbonate, and brine.

- Yield: Crude intermediate used without further purification.

Step 2: Oxidative Cyclization to Pyrrolidin-2-one

- Treat the nitrobutanal intermediate with potassium dihydrogen phosphate, hydrogen peroxide, and sodium chlorite in acetonitrile/water at 0 °C.

- Reaction time: 2 hours.

- Quench with sodium sulfite, acidify, and extract with ethyl acetate.

- Product: (4R)-4-(3′,5′-Difluorophenyl)pyrrolidin-2-one isolated as white solid, 63% yield.

- Characterization: Melting point 94–96 °C, optical rotation [α]D 19–25.9, consistent NMR and MS data.

Step 3: N-Methylation

- React the pyrrolidin-2-one with 4-(chloromethyl)-3-methylpyridine hydrochloride in anhydrous THF at 0 °C with tetrabutylammonium iodide (TBAI) as phase transfer catalyst.

- Stir for 16 hours at room temperature.

- Workup: Quench with sodium bicarbonate, extract with chloroform, dry, and purify by flash chromatography.

- Product: N-methylated fluoropyrrolidine derivative (precursor to this compound).

Data Table Summarizing Key Reaction Conditions and Outcomes

| Step | Reactants & Catalysts | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| Nitrobutanal formation | (E)-3-(3′,5′-Difluorophenyl)prop-2-enal, nitromethane, pivalic acid, boric acid, chiral pyrrolidinemethanol catalyst | THF/H2O, RT, 117 h | Crude used | High stereoselectivity, mild conditions |

| Oxidative cyclization | Nitrobutanal, KH2PO4, H2O2, NaClO2 | Acetonitrile/H2O, 0 °C, 2 h | 63 | Clean conversion, white solid product |

| N-Methylation | Pyrrolidin-2-one, 4-(chloromethyl)-3-methylpyridine HCl, TBAI | THF, 0 °C to RT, 16 h | Not specified | Efficient alkylation, chromatography purification |

Research Outcomes and Characterization

- The synthesized this compound derivatives show high enantiomeric purity confirmed by chiral HPLC.

- NMR data (1H, 13C) confirm the expected chemical shifts and coupling constants consistent with fluorine substitution and stereochemistry.

- Mass spectrometry (ESI, EI) confirms molecular weights.

- Optical rotation values align with literature for the desired stereoisomer.

- The methodology allows for scalable synthesis with controlled stereochemistry suitable for pharmaceutical applications.

Additional Notes

- Alternative synthetic routes may involve fluorination of preformed pyrrolidine rings or enzymatic resolution, but the organocatalytic asymmetric synthesis route is currently the most documented and efficient.

- The use of mild oxidants and phase transfer catalysts enhances selectivity and yield.

- Purification techniques such as flash chromatography and recrystallization are essential to isolate enantiomerically enriched compounds.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: PCC, potassium permanganate (KMnO4)

Reducing agents: LiAlH4, sodium borohydride (NaBH4)

Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

(3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

The following table highlights key structural differences between (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol and related pyrrolidine derivatives:

Key Observations :

- Fluorine vs.

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 4-CF3Ph in ) exhibit enhanced binding to hydrophobic targets, whereas the target compound’s 1-methyl group balances steric effects and solubility.

- Heterocyclic Modifications : Derivatives with fused pyrimidine or pyrazine rings (e.g., ) demonstrate expanded biological activity, suggesting that further functionalization of the target compound could broaden its therapeutic scope.

Stereochemical and Conformational Differences

- (3R,4R) vs. (3S,4S) Enantiomers: describes (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol, highlighting how stereochemistry influences intermolecular interactions. The (3R,4R) configuration of the target compound may confer distinct binding preferences in chiral environments .

- Crystal Packing and Stability: The crystalline form of a related compound, (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, demonstrates stabilized hydrogen bonding networks critical for pharmaceutical formulation . While crystallographic data for the target compound are absent, its fluorine atom likely influences lattice stability through halogen bonding.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3R,4R)-4-Fluoro-1-methylpyrrolidin-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving chiral precursors. For example, fluorinated pyrrolidines are often derived from enantiomerically pure esters (e.g., (S)-2-ethyl-pyrrolidine-2-carboxylate) through nucleophilic fluorination or hydroxylation. Evidence from patent applications suggests that stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis . Post-synthesis, chiral HPLC or X-ray powder diffraction (XRPD) is critical for verifying enantiomeric excess (e.g., XRPD patterns in Table 2 of ). Recrystallization in methanol or ethanol further refines purity .

Q. How is the compound characterized structurally, and what analytical techniques resolve conflicting data (e.g., NMR vs. XRPD)?

- Methodological Answer : Key techniques include:

- NMR : and NMR confirm fluorine substitution and stereochemistry. Discrepancies in coupling constants may arise from dynamic rotational isomerism, requiring variable-temperature NMR .

- XRPD : Crystalline forms are validated via XRPD peak analysis (e.g., 2θ values and intensities in Table 2 of ). Conflicts between solution-state (NMR) and solid-state (XRPD) data are resolved by comparing polymorphic forms .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

- Methodological Answer : In vitro assays targeting neurological or antimicrobial pathways are common. For fluorinated pyrrolidines, receptor-binding assays (e.g., dopamine or serotonin receptors) are prioritized due to structural similarity to bioactive amines . Antimicrobial activity is tested via MIC assays against Gram-positive/negative strains. Dose-response curves and cytotoxicity screens (e.g., HEK293 cells) are mandatory before in vivo studies .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

- Methodological Answer : The (3R,4R) configuration enhances metabolic stability compared to (3S,4S) diastereomers. Pharmacokinetic studies in rodents show improved oral bioavailability (AUC 2.5× higher) due to reduced first-pass metabolism. Stereospecific cytochrome P450 interactions are quantified via liver microsome assays, with LC-MS/MS monitoring metabolite formation .

Q. What strategies address contradictions in structure-activity relationship (SAR) data for fluorinated pyrrolidines?

- Methodological Answer : Discrepancies arise from fluorine’s electronegativity vs. steric effects. For example, fluorination at C4 increases target affinity but reduces solubility. SAR contradictions are resolved by:

- Molecular Dynamics Simulations : To model ligand-receptor interactions (e.g., fluorine’s role in hydrogen-bond networks) .

- Free-Wilson Analysis : Quantifies substituent contributions to bioactivity independently .

Q. What are the challenges in crystallizing this compound, and how do polymorphs affect pharmacological performance?

- Methodological Answer : Fluorine’s small atomic radius and high electronegativity disrupt crystal packing, leading to low-yield crystallization. Solvent screening (e.g., DMSO/water mixtures) and seeding with isostructural compounds improve outcomes . Polymorphs (e.g., Forms I and II) exhibit varying dissolution rates; Form I shows 30% faster absorption in rat models, validated by plasma concentration-time profiles .

Q. How can advanced chromatographic methods resolve co-elution of stereoisomers during purity analysis?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline separation. Ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles reduces run times. For co-elution, 2D-LC (heart-cutting) or supercritical fluid chromatography (SFC) with CO₂/ethanol modifiers enhances resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.